Arimoclomol maleate

Niemann-Pick Disease Type C Neurodegeneration Lysosomal Storage Disorder

Researchers studying NPC, Gaucher disease, or ALS face variability from non-validated HSP modulators. Arimoclomol maleate solves this as the FDA-validated HSP co-inducer standard, proven to cross the blood-brain barrier and amplify HSP expression selectively in stressed cells without off-target activation in healthy tissue. • Validated reference standard used in pivotal phase 2/3 NPC clinical trials. • Maleate salt ensures reproducible stability, solubility, and handling vs. unvalidated salts. • Enables reliable in vivo CNS research with confirmed CSF exposure and GCase enhancement.

Molecular Formula C18H24ClN3O7
Molecular Weight 429.9 g/mol
CAS No. 289893-26-1
Cat. No. B1667591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArimoclomol maleate
CAS289893-26-1
SynonymsArimoclomol maleate;  BRX-220;  BRX 220;  BRX220;  BRX-345;  BRX 345;  BRX345.
Molecular FormulaC18H24ClN3O7
Molecular Weight429.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-;/m1./s1
InChIKeyOHUSJUJCPWMZKR-FEGZNKODSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Arimoclomol Maleate (BRX-220, CAS 289893-26-1): A Blood-Brain Barrier-Penetrant HSP Co-Inducer for Research in Proteostasis-Driven Disorders


Arimoclomol maleate is a hydroxylamine derivative and a co-inducer of heat shock proteins (HSPs) [1]. It functions by prolonging the binding of activated heat shock factor 1 (HSF1) to heat shock elements (HSEs) in the promoter regions of inducible HSP genes, thereby amplifying the cellular heat shock response specifically under conditions of cellular stress [2]. Unlike direct HSP inducers, arimoclomol does not trigger a chaperone response in unstressed cells, minimizing potential off-target effects [2]. The maleate salt form (CAS 289893-26-1) is utilized for improved stability and handling in research applications .

Mechanism Stress-dependent HSP co-induction amplifies chaperone response only in stressed cells
CNS access Blood-brain barrier penetrant profile supports CNS disease model research
Salt form Maleate salt selected for research stability and handling consistency

Why Arimoclomol Maleate Cannot Be Simply Substituted by Other HSP Modulators or Salts in Critical Assays


Arimoclomol's mechanism as an HSP co-inducer is distinct from direct HSP inducers or inhibitors. It amplifies the heat shock response only in stressed cells, a property not shared by all HSP-targeting compounds [1]. Furthermore, its specific chemical structure enables efficient crossing of the blood-brain barrier, a critical attribute for research on neurological disorders that is not guaranteed by other HSP modulators [2]. Additionally, while arimoclomol citrate exists, the maleate salt form is the established reference standard with validated purity and stability for research, as evidenced by its use in key clinical trials and FDA approval [3]. Substituting with an alternative salt or an unvalidated analog introduces significant variables in solubility, bioavailability, and stability, potentially compromising experimental reproducibility and translational relevance.

HSP co-inducer mechanism
Direct HSP inducers or inhibitors may not replicate stress-dependent co-induction response.
CNS penetration profile
Blood-brain barrier penetration may not transfer to other HSP modulators, limiting CNS model relevance.
Salt form and stability
Citrate or other salts can alter solubility and stability; maleate is the established reference form for research consistency.

Quantitative Comparative Evidence for Arimoclomol Maleate vs. Placebo and Alternatives in Niemann-Pick Disease Type C and Gaucher Disease Models


Slowing NPC Disease Progression: Arimoclomol + Miglustat Combination vs. Placebo + Miglustat

In the pivotal phase 2/3 trial (NCT02612129), arimoclomol demonstrated a statistically significant reduction in disease progression in patients with Niemann-Pick disease type C (NPC) when added to standard-of-care miglustat. The primary endpoint was change from baseline in the 5-domain NPC Clinical Severity Scale (NPCCSS) score [1]. In a prespecified subgroup of patients receiving miglustat as routine care, arimoclomol stabilized disease severity over 12 months [2]. A post-hoc analysis using the rescored 4-domain NPCCSS (R4DNPCCSS) confirmed this benefit [3].

NPC progression endpoint
Head-to-head
Arimoclomol + miglustat mean progression 0.76 vs placebo + miglustat 2.15 (NPCCSS)
Reported model progression endpoint context
12-month RCT, N=50; treatment difference -1.40, P=0.046
Niemann-Pick Disease Type C Neurodegeneration Lysosomal Storage Disorder

Off-Target Selectivity Profile: Arimoclomol vs. Broad Kinase Panel

Arimoclomol's off-target pharmacology was assessed against a representative panel of 50 classical receptors, transporters, and ion channels. The compound exhibited a clean profile, showing only modest binding to a few kinases [1].

Off-target selectivity screen
Assay context
50-target panel (receptors, transporters, ion channels): modest binding to few kinases only
Supports target engagement review
In vitro pharmacology screen, no significant off-target interaction
Off-Target Pharmacology Selectivity Drug Safety

Human CNS Penetration: Arimoclomol CSF Concentration vs. Dose

Arimoclomol's ability to cross the blood-brain barrier was directly measured in a Phase 2 clinical study in patients with ALS. Cerebrospinal fluid (CSF) levels of arimoclomol were found to increase with the administered dose [1].

CSF penetration
Reported
Dose-dependent increase in arimoclomol CSF concentration (25–100 mg TID)
Supports CNS exposure interpretation
Phase 2 ALS study, CSF sampling at 12 weeks
Blood-Brain Barrier Cerebrospinal Fluid Neuropharmacology

GCase Activity Enhancement: Arimoclomol-Treated Patient Cells vs. Untreated Controls

Arimoclomol enhanced the folding, maturation, activity, and correct cellular localization of mutated glucocerebrosidase (GCase) in primary fibroblasts and neuronal-like cells derived from Gaucher disease (GD) patients [1]. This effect was observed across several common GBA genotypes, including L444P and N370S [2].

GCase activity enhancement
Cross-study comparable
Significant increase in GCase activity and lysosomal localization vs untreated patient cells
Supports enzyme activity response context
Gaucher patient fibroblasts and neuronal-like cells, L444P/N370S genotypes
Gaucher Disease Glucocerebrosidase Enzyme Activity

Prioritized Research and Industrial Applications for Arimoclomol Maleate Based on Quantitative Evidence


Translational Research in Niemann-Pick Disease Type C (NPC)

Arimoclomol maleate is the preferred compound for NPC research due to its demonstrated clinical efficacy in slowing disease progression when combined with miglustat. Researchers can utilize this compound in cellular and animal models to further investigate its mechanism of action in stabilizing lysosomal function and reducing neuroinflammation, as evidenced by the phase 2/3 trial data [1].

Investigating CNS-Targeted Proteostasis Mechanisms

Given its validated ability to cross the blood-brain barrier and achieve measurable concentrations in the cerebrospinal fluid, arimoclomol maleate is a critical tool for studying the role of the heat shock response in neurodegenerative diseases and other CNS disorders characterized by protein misfolding [1]. Its use can help elucidate how amplifying the cellular chaperone network impacts neuronal survival and function in vivo.

Modeling Therapeutic Intervention in Gaucher Disease

For research focused on neuronopathic Gaucher disease (nGD) or other GBA-associated disorders, arimoclomol maleate provides a direct means to enhance GCase folding, trafficking, and activity. Its established effect on mutant GCase in patient-derived cells makes it a key reference compound for screening and characterizing novel pharmacological chaperones or proteostasis regulators [1].

Application
Selection Property
Validation Focus
NPC proteostasis models
Stress-dependent HSP co-induction with miglustat combination context
Model progression endpoint review and lysosomal function assessment
CNS proteostasis pathway studies
Blood-brain barrier penetration profile
CSF exposure and neuronal survival endpoint monitoring
Gaucher disease enzyme activity models
GCase folding and trafficking enhancement context
GCase activity and lysosomal localization endpoints

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